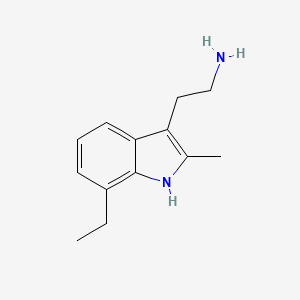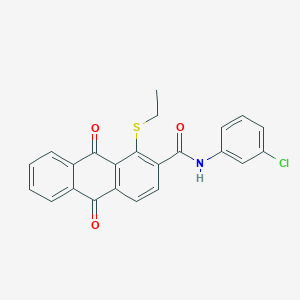![molecular formula C16H18N2O2S B11512737 N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide](/img/structure/B11512737.png)
N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiophene ring, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide typically involves the reaction of N,N-dimethyl-4-aminobenzamide with a thiophene-containing ketone. One common method involves the use of a Friedel-Crafts acylation reaction, where the aminobenzamide is reacted with 3-oxo-3-(thiophen-2-yl)propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of biocatalysts, such as whole cells of Rhodotorula glutinis, has been explored for the enantioselective reduction of related compounds, which could be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Oxidation: Oxidative reactions can modify the thiophene ring or the propyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide or thiophene rings.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Reduction: N,N-dimethyl-4-{[3-hydroxy-3-(thiophen-2-yl)propyl]amino}benzamide.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Chemistry: Its unique properties make it a valuable component in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its structure allows it to inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide: Similar structure but with a different substitution pattern on the benzamide ring.
N,N-dimethyl-4-{[3-oxo-3-(furan-2-yl)propyl]amino}benzamide: Contains a furan ring instead of a thiophene ring.
N,N-dimethyl-4-{[3-oxo-3-(pyridin-2-yl)propyl]amino}benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for the development of drugs with specific biological activities.
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzamide |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)16(20)12-5-7-13(8-6-12)17-10-9-14(19)15-4-3-11-21-15/h3-8,11,17H,9-10H2,1-2H3 |
InChI Key |
CTHARXDDNLFDKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,1,3-benzoxadiazol-5-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B11512662.png)
![1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]-](/img/structure/B11512666.png)

![2-{1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11512673.png)

![(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11512688.png)
![5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B11512695.png)
methanone](/img/structure/B11512696.png)
![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(phenyl)amino]-4-oxobutanoic acid](/img/structure/B11512697.png)
![3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11512699.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11512702.png)

![2-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B11512722.png)
![ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11512724.png)
